molecular formula C23H18O5 B2438822 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one CAS No. 720674-20-4

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one

Cat. No.: B2438822
CAS No.: 720674-20-4
M. Wt: 374.392
InChI Key: BYLCNWQEOASNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one (CAS 720674-20-4) is a synthetic organic compound belonging to the class of flavonoids, known for their diverse biological activities . This chromen-2-one derivative is of significant interest in biochemical and pharmacological research due to its potential antioxidant, anti-inflammatory, and anticancer properties . Studies on similar flavonoid compounds have demonstrated their ability to mediate anti-inflammatory effects through the suppression of key signaling pathways, including NF-κB and ERK/JNK, which leads to the reduced expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS . In anticancer research, this compound has been investigated for its capacity to inhibit cell viability and induce apoptosis in various cancer cell lines, with mechanisms involving caspase activation and cell cycle arrest . Furthermore, flavonoids as a class are recognized for their neuroprotective potential and ability to enhance neuroplasticity by influencing critical pathways such as PI3K/Akt and MAPK/Erk, which are involved in cell survival and synaptogenesis . Researchers value this compound as a versatile precursor for synthesizing more complex flavonoid derivatives and as a tool for probing oxidative stress, inflammation, and cell proliferation mechanisms . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O5/c1-26-18-11-8-15(12-20(18)27-2)22-21(14-6-4-3-5-7-14)17-10-9-16(24)13-19(17)28-23(22)25/h3-13,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLCNWQEOASNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies for Chromen-2-One Derivatives

Kostanecki-Robinson Condensation

The Kostanecki-Robinson reaction is a classical method for synthesizing coumarins by condensing resorcinol derivatives with β-keto esters under acidic conditions. For the target compound, this approach necessitates:

  • Resorcinol derivative : 3-(3,4-dimethoxyphenyl)-2-hydroxyacetophenone (to introduce the 3,4-dimethoxyphenyl group at position 3).
  • β-Keto ester : Ethyl benzoylacetate (to introduce the 4-phenyl group).

Procedure :

  • Dissolve 3-(3,4-dimethoxyphenyl)-2-hydroxyacetophenone (1.0 equiv) and ethyl benzoylacetate (1.2 equiv) in concentrated sulfuric acid at 0–5°C.
  • Stir for 24 hours, then pour into ice-water to precipitate the crude product.
  • Purify via recrystallization from ethanol.

Challenges :

  • Synthesis of the resorcinol derivative requires multi-step functionalization.
  • Competing side reactions may reduce yield due to the electron-rich 3,4-dimethoxyphenyl group.

Claisen-Schmidt Condensation Followed by Cyclization

This two-step method involves chalcone formation followed by lactonization:

Step 1: Chalcone Synthesis

React 2-hydroxy-4-methoxyacetophenone with 3,4-dimethoxybenzaldehyde under basic conditions:

  • Conditions : 10% NaOH in ethanol, reflux for 6–8 hours.
  • Product : (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one.
Step 2: Cyclization to Chromen-2-One

Oxidative cyclization using iodine in dimethyl sulfoxide (DMSO):

  • Conditions : Heat chalcone (1.0 equiv) with iodine (0.1 equiv) in DMSO at 140°C for 1 hour.
  • Mechanism : Iodine facilitates dehydrogenation and lactone formation.

Advantages :

  • High regioselectivity for the 7-hydroxy group due to the ortho-directing effect of the methoxy group.
  • Scalable with yields up to 68%.

Advanced Functionalization Techniques

Palladium-Catalyzed Coupling for C-3 Modification

Post-synthetic introduction of the 3,4-dimethoxyphenyl group via Suzuki-Miyaura coupling:

  • Synthesize 3-bromo-7-hydroxy-4-phenylchromen-2-one using Kostanecki-Robinson conditions with a brominated resorcinol derivative.
  • React with 3,4-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis:
    • Conditions : 1.0 equiv boronic acid, 5 mol% Pd catalyst, 2M Na₂CO₃, toluene/ethanol (3:1), 80°C, 12 hours.

Yield : 45–60% after column chromatography.

Photochemical Cyclization

UV-mediated cyclization of chalcone precursors:

  • Substrate : (E)-3-(3,4-dimethoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one.
  • Conditions : Irradiate at 254 nm in anhydrous THF for 48 hours.

Outcome :

  • Direct formation of the chromen-2-one core with retained hydroxyl groups.
  • Limited scalability due to prolonged reaction times.

Optimization and Analytical Validation

Reaction Monitoring and Purification

  • TLC Analysis : Use silica gel plates with ethyl acetate/hexane (1:3); visualize under UV (254 nm) or Hanessian’s stain.
  • Column Chromatography : Employ silica gel with gradient elution (toluene → toluene/ethyl acetate 10:1).

Spectroscopic Characterization

  • ¹H-NMR (DMSO-d₆, 300 MHz):
    • δ 6.27 (s, 1H, C3–H), 6.74 (s, 2H, C6/C8–H), 7.23 (s, 1H, C5–H), 7.49–7.58 (m, 5H, C4–Ph).
  • IR : Lactone C=O stretch at 1715 cm⁻¹; phenolic O–H at 3200 cm⁻¹.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Key Advantages Limitations
Kostanecki-Robinson 70–85 >95% One-pot synthesis Complex precursor synthesis
Claisen-Schmidt/I₂ 60–68 92% Scalable, high regioselectivity Requires toxic iodine
Suzuki Coupling 45–60 90% Flexible C-3 modification Low yield, costly catalysts
Photochemical 30–40 88% Mild conditions Low efficiency, long reaction times

Industrial-Scale Considerations

  • Cost-Effectiveness : The Claisen-Schmidt/iodine method is preferred for large-scale production due to reagent availability and moderate yields.
  • Green Chemistry : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-4-phenylchromen-2-one: Lacks the hydroxyl group at the 7-position, resulting in different biological activities.

    7-Hydroxy-4-phenylchromen-2-one: Lacks the methoxy groups on the phenyl ring, affecting its antioxidant properties.

    3,4-Dimethoxyphenylacetonitrile: A simpler structure with different chemical and biological properties.

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one is a synthetic flavonoid that has gained attention for its diverse biological activities. Flavonoids are known for their antioxidant, anti-inflammatory, and anticancer properties, making this compound a subject of interest for therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C23H20O5C_{23}H_{20}O_{5}, and it features a chromenone backbone with hydroxyl and methoxy substituents that enhance its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl and methoxy groups contribute to the compound's ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
  • Anticancer Activity : The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Antioxidant Activity

Research indicates that flavonoids possess significant antioxidant properties. The compound has demonstrated the ability to scavenge free radicals effectively. A study reported that flavonoids can reduce oxidative stress markers in various cell lines, suggesting potential protective effects against oxidative damage.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory mediators. In vitro studies have shown that this compound can reduce the expression of inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer effects of this flavonoid. It has been shown to inhibit cell viability in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The following table summarizes key findings from recent research on its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
MCF755.24 (48h)Induction of apoptosis via caspase activation
A54942.67 (72h)Cell cycle arrest at G2/M phase
HeLa38.90 (48h)Inhibition of cell proliferation

Case Studies

  • Study on MCF7 Cells : A study evaluated the cytotoxic effects of this compound on MCF7 breast cancer cells. Results indicated a concentration-dependent reduction in cell viability with an IC50 value of 55.24 µM at 48 hours. The mechanism involved increased reactive oxygen species (ROS) levels leading to apoptosis through caspase activation .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of the compound in lipopolysaccharide-stimulated macrophages. It was found to significantly reduce TNF-alpha and IL-6 levels, demonstrating its efficacy as an anti-inflammatory agent.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one?

To confirm the structure, use a combination of ¹H-NMR, ¹³C-NMR, IR, and UV-Vis spectroscopy .

  • ¹H-NMR identifies proton environments (e.g., aromatic protons, methoxy groups).
  • ¹³C-NMR resolves carbon frameworks, distinguishing carbonyl (C=O) and aromatic carbons.
  • IR verifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for the hydroxyl group, C=O at ~1650 cm⁻¹).
  • UV-Vis detects chromophore systems (e.g., conjugated π-systems in the chromen-2-one core).
    Reference: highlights structural elucidation via NMR and IR for similar coumarin derivatives .

Q. How can researchers optimize the synthesis yield of this compound?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for methoxy-substituted intermediates.
  • Catalyst use : Acid catalysts (e.g., H₂SO₄) improve cyclization in coumarin synthesis.
  • Temperature control : Maintain 60–80°C to avoid side reactions (e.g., demethylation of methoxy groups).
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients isolates the target compound.
    Reference: and discuss synthetic routes for structurally analogous chromenones .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antioxidant activity : DPPH radical scavenging assay (monitor absorbance at 517 nm).
  • Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7).
    Reference: and mention bioactivity assessment frameworks for related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for derivatives with modified substituents?

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC) clarify ambiguous proton-carbon correlations, especially for overlapping signals in aromatic regions.
  • X-ray crystallography provides definitive structural confirmation if crystals are obtainable.
  • Comparative analysis : Benchmark against spectral databases (e.g., SDBS) for methoxy- and phenyl-substituted chromenones.
    Reference: and emphasize crystallography and advanced NMR for resolving structural ambiguities .

Q. What strategies address discrepancies between in vitro and in vivo bioactivity results?

  • Pharmacokinetic profiling : Assess bioavailability via HPLC-MS to detect metabolic degradation (e.g., hydroxylation, demethylation).
  • Prodrug design : Modify the hydroxyl group with acetyl or glycoside moieties to enhance stability.
  • In silico modeling : Use molecular docking to predict interactions with biological targets (e.g., COX-2, DNA topoisomerases).
    Reference: and highlight stereochemical and metabolic considerations for bioactive derivatives .

Q. How can substituent effects on bioactivity be systematically studied?

  • SAR (Structure-Activity Relationship) studies : Synthesize derivatives with varied substituents (e.g., halogenation at the phenyl ring, methoxy group replacement).
  • QSAR modeling : Correlate electronic (Hammett constants) and steric parameters (Taft indices) with bioactivity data.
  • Crystallographic analysis : Compare hydrogen-bonding networks and π-π stacking in active vs. inactive analogs.
    Reference: and discuss substituent-driven activity modulation in dimethoxyphenyl chromenones .

Q. What methods validate the compound’s stability under physiological conditions?

  • pH stability testing : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C).
  • Light exposure studies : UV-Vis spectroscopy tracks photodegradation products.
    Reference: and outline stability protocols for hydroxylated chromenones .

Q. Methodological Notes

  • Contradictory data : Cross-validate findings using orthogonal techniques (e.g., LC-MS for purity vs. NMR for structure).
  • Advanced instrumentation : Access synchrotron facilities for high-resolution crystallography if standard X-ray fails.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.